molecular formula C20H14ClN3O3S B15099633 (2Z)-6-(2-chlorobenzyl)-2-(2-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(2-chlorobenzyl)-2-(2-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B15099633
M. Wt: 411.9 g/mol
InChI Key: RRVPHHAEEKKLHW-BOPFTXTBSA-N
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Description

(2Z)-6-(2-chlorobenzyl)-2-(2-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound with a unique structure that combines elements of thiazole, triazine, and benzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(2-chlorobenzyl)-2-(2-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzylamine with 2-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-(2-chlorobenzyl)-2-(2-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce a dihydro derivative.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-(2-chlorobenzyl)-2-(2-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with enzymes or receptors, and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of diseases where its unique structure could offer specific advantages.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to fields like polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of (2Z)-6-(2-chlorobenzyl)-2-(2-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-6-(2-chlorobenzyl)-2-(2-hydroxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2Z)-6-(2-chlorobenzyl)-2-(2-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Uniqueness

The uniqueness of (2Z)-6-(2-chlorobenzyl)-2-(2-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it a valuable subject for further research.

Properties

Molecular Formula

C20H14ClN3O3S

Molecular Weight

411.9 g/mol

IUPAC Name

(2Z)-6-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C20H14ClN3O3S/c1-27-16-9-5-3-7-13(16)11-17-19(26)24-20(28-17)22-18(25)15(23-24)10-12-6-2-4-8-14(12)21/h2-9,11H,10H2,1H3/b17-11-

InChI Key

RRVPHHAEEKKLHW-BOPFTXTBSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2

Origin of Product

United States

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